molecular formula C30H25N5O3S B11671491 N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B11671491
M. Wt: 535.6 g/mol
InChI Key: RCNQUIYCAKADDZ-WCMJOSRZSA-N
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Description

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties. This compound features a combination of benzodioxole, pyrrole, thiazole, and benzohydrazide moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its diverse functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C30H25N5O3S

Molecular Weight

535.6 g/mol

IUPAC Name

N-[(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C30H25N5O3S/c1-19-14-23(20(2)35(19)25-12-13-27-28(15-25)38-18-37-27)16-31-34-29(36)22-8-10-24(11-9-22)32-30-33-26(17-39-30)21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,32,33)(H,34,36)/b31-16+

InChI Key

RCNQUIYCAKADDZ-WCMJOSRZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=N/NC(=O)C4=CC=C(C=C4)NC5=NC(=CS5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=NNC(=O)C4=CC=C(C=C4)NC5=NC(=CS5)C6=CC=CC=C6

Origin of Product

United States

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